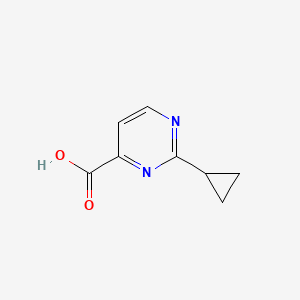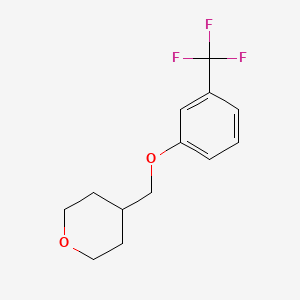
4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran” is a chemical with the CAS Number: 1257664-99-5 . It has a linear formula of C12H13F3O2 and a molecular weight of 246.23 . The IUPAC name for this compound is 4-[3-(trifluoromethyl)phenoxy]tetrahydro-2H-pyran .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13F3O2/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10H,4-7H2 . This code provides a specific representation of the molecule’s structure.科学的研究の応用
Catalytic Applications in Medicinal Chemistry
4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran and its derivatives have been explored for their potential in the synthesis of medicinally relevant compounds. A key area of research focuses on the development of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which are critical in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, have been employed for the synthesis of diverse pyranopyrimidine derivatives, highlighting the importance of these structures in drug development (Parmar, Vala, & Patel, 2023).
Role in Synthesizing Biologically Active Compounds
Further research demonstrates the chemical versatility and pharmacological potential of morpholine and pyrans derivatives. These structures are pivotal in designing compounds with a wide spectrum of pharmacological activities. The exploration of methodologies to develop morpholine and pyran analogues has been discussed, indicating the significance of these derivatives in creating potent pharmacophoric activities. This body of work provides valuable insights for future chemical designing aimed at synthesizing novel morpholine and pyran derivatives with enhanced biological activities (Asif & Imran, 2019).
Antioxidant Properties and Health Benefits
Investigations into the natural occurrence of compounds similar in structure or function to 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran reveal the antioxidant properties of chromones, which are present in a typical human diet. These compounds exhibit significant physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects, attributed to their ability to neutralize active oxygen and scavenge free radicals. This mechanism delays or inhibits cell impairment, leading to various diseases, underscoring the therapeutic potential of chromones and their derivatives in disease prevention and treatment (Yadav, Parshad, Manchanda, & Sharma, 2014).
Fluorescent Chemosensors Development
The research on 4-methyl-2,6-diformylphenol, a compound with a similar functional domain to 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran, emphasizes its role in developing fluorescent chemosensors. These chemosensors are capable of detecting a variety of analytes, demonstrating the potential of such compounds in analytical chemistry and medical diagnostics. The high selectivity and sensitivity of these sensors for various analytes underscore the relevance of this research area (Roy, 2021).
Safety And Hazards
特性
IUPAC Name |
4-[[3-(trifluoromethyl)phenoxy]methyl]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10/h1-3,8,10H,4-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLRDUQXXKNUBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682171 |
Source


|
| Record name | 4-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran | |
CAS RN |
1257664-95-1 |
Source


|
| Record name | 4-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

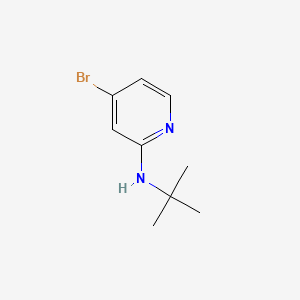
![5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole](/img/no-structure.png)
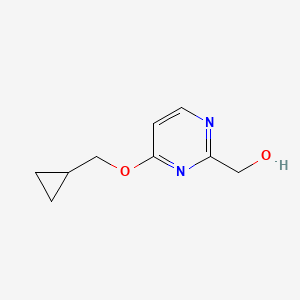
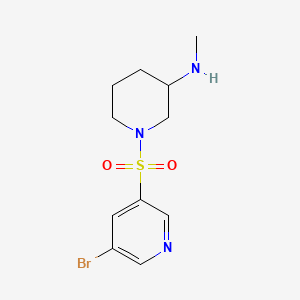
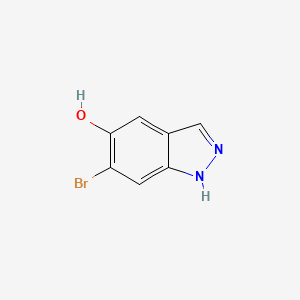
![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)
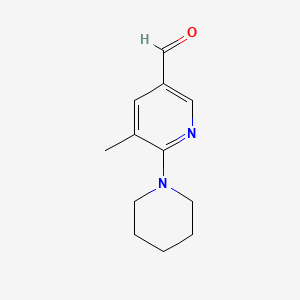
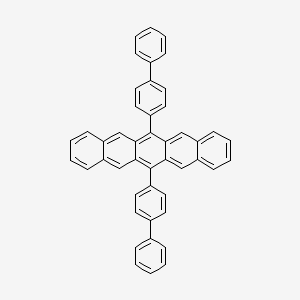
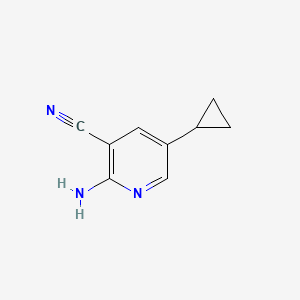
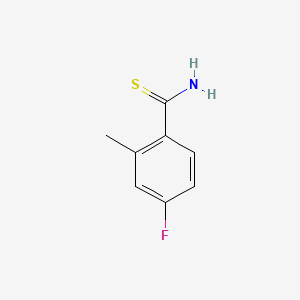
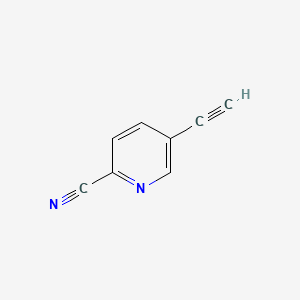
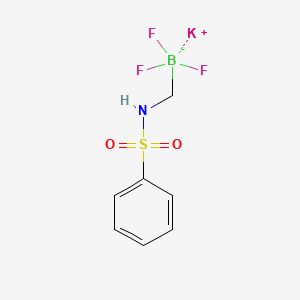
![(4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B582215.png)
